molecular formula C13H16ClNO B8744343 5-CHLORO-2-ISOCYANATO-1,3-DIISOPROPYLBENZENE CAS No. 63520-60-5

5-CHLORO-2-ISOCYANATO-1,3-DIISOPROPYLBENZENE

Cat. No.: B8744343
CAS No.: 63520-60-5
M. Wt: 237.72 g/mol
InChI Key: LYAWGVFUGRUFEO-UHFFFAOYSA-N
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Description

5-CHLORO-2-ISOCYANATO-1,3-DIISOPROPYLBENZENE is a chemical compound with the molecular formula C13H16ClNO It is a derivative of benzene, characterized by the presence of a chlorine atom, an isocyanate group, and two isopropyl groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-CHLORO-2-ISOCYANATO-1,3-DIISOPROPYLBENZENE typically involves the reaction of 5-chloro-2-nitro-1,3-di(propan-2-yl)benzene with phosgene or a similar reagent to introduce the isocyanate group. The reaction is usually carried out under controlled conditions to ensure the selective formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in a highly pure form .

Chemical Reactions Analysis

Types of Reactions

5-CHLORO-2-ISOCYANATO-1,3-DIISOPROPYLBENZENE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-CHLORO-2-ISOCYANATO-1,3-DIISOPROPYLBENZENE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-CHLORO-2-ISOCYANATO-1,3-DIISOPROPYLBENZENE involves its reactivity with nucleophiles. The isocyanate group can react with nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This reactivity can be exploited in various applications, such as the modification of proteins or the synthesis of bioactive compounds .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

63520-60-5

Molecular Formula

C13H16ClNO

Molecular Weight

237.72 g/mol

IUPAC Name

5-chloro-2-isocyanato-1,3-di(propan-2-yl)benzene

InChI

InChI=1S/C13H16ClNO/c1-8(2)11-5-10(14)6-12(9(3)4)13(11)15-7-16/h5-6,8-9H,1-4H3

InChI Key

LYAWGVFUGRUFEO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=CC(=C1N=C=O)C(C)C)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 4-chloro-2,6-diisopropylaniline (32 grams) and triethylamine-(7.8 mL) in tetrahydrofuran (505 mL) was added triphosgene (14.9 grams). The mixture was refluxed for two hours with stirring. The tetrahydrofuran was then revolved in vacuo and the resulting oil was taken up in pentane and filtered through silica gel to afford 33.3 grams of the product. 1H NMR δ 7.18 (s, 2), 3.22 (qq, 2, J=7.1Hz), 1.25 (d, 6, J=7.1Hz), 1.25 (d, 6, J=7.1 Hz).
Quantity
32 g
Type
reactant
Reaction Step One
Quantity
7.8 mL
Type
reactant
Reaction Step One
Quantity
14.9 g
Type
reactant
Reaction Step One
Quantity
505 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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